molecular formula C11H13ISi B163838 ((4-Iodophenyl)ethynyl)trimethylsilane CAS No. 134856-58-9

((4-Iodophenyl)ethynyl)trimethylsilane

Cat. No. B163838
M. Wt: 300.21 g/mol
InChI Key: WOOFAKCCTQIPLK-UHFFFAOYSA-N
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Description

((4-Iodophenyl)ethynyl)trimethylsilane is an organic compound with the empirical formula C11H13ISi . It is a useful research chemical compound . The compound is a solid form with a quality level of 100 and an assay of 97% .


Molecular Structure Analysis

The molecular weight of ((4-Iodophenyl)ethynyl)trimethylsilane is 300.21 g/mol . The IUPAC name for this compound is 2-(4-iodophenyl)ethynyl-trimethylsilane . The InChI string is InChI=1S/C11H13ISi/c1-13(2,3)9-8-10-4-6-11(12)7-5-10/h4-7H,1-3H3 and the canonical SMILES string is CSi(C)C#CC1=CC=C(C=C1)I .


Physical And Chemical Properties Analysis

((4-Iodophenyl)ethynyl)trimethylsilane is a white to yellow solid . It has a melting point of 66-70 °C (lit.) . The predicted boiling point is 265.4±32.0 °C and the predicted density is 1.42±0.1 g/cm3 . The compound should be stored at 2-8°C and protected from light .

Scientific Research Applications

1. Protection in Grignard Syntheses

The trimethylsilyl group in compounds like ((4-iodophenyl)ethynyl)trimethylsilane is used to protect terminal ethynyl groups in Grignard syntheses. This protection method is applied in synthesizing various compounds, including acids and carbanions, through reactions involving carbonation and treatment with alkali (Eaborn, Thompson, & Walton, 1967).

2. Dielectric Thin Film Deposition

Trimethylsilane-based processes, utilizing materials like ((4-iodophenyl)ethynyl)trimethylsilane, are used for depositing dielectric thin films in PECVD systems. These films find applications in advanced device multilevel metal interconnection schemes, enhancing circuit performance (Loboda, 1999).

3. Synthesis of Fluoro-Aromatic Compounds

Substitutions on ((pentafluorophenyl)ethynyl)trimethylsilane with nucleophiles lead to the formation of ((p-substituted-tetrafluorophenyl)ethynyl)trimethylsilanes, which are further processed to produce diacetylenes containing fluoro-aromatic rings. This method is crucial in organic chemistry and material sciences (Zhang, Wen, & Du, 1990).

4. Application in Bioorganic and Materials Chemistry

Compounds like ((4-iodophenyl)ethynyl)trimethylsilane are used as building blocks in the synthesis of porphyrin arrays, which have significant implications in bioorganic and materials chemistry. These building blocks facilitate the construction of soluble multiporphyrin arrays for various applications (Ravikanth, Strachan, Li, & Lindsey, 1998).

5. Generation of Dehydrobenzene

(4-Halophenyl)trimethylsilanes, closely related to ((4-iodophenyl)ethynyl)trimethylsilane, are used in generating 1,2-dehydrobenzene, a critical intermediate in various chemical reactions. This process involves a stepwise dehalosilylation, significant in organometallic chemistry (Cunico & Dexheimer, 1973).

6. Cathode Material in Lithium Batteries

Novel compounds like 9-trimethylsilane ethynyl-5,8-dihydro-lH,4H-2,3,6,7-tetrathia-anthracene, derived from phenylethynyl-containing organodisulfide, are synthesized for use as cathode materials in rechargeable lithium batteries. Their electrochemical properties, such as high charge density and fast redox process, are highly advantageous (Jin, Zhong, Li, & Li, 2013).

7. Stereoselective Formation of Glycosides

The compound [1-cyano-2-(2-iodophenyl)]ethylidene group, a derivative of ((4-iodophenyl)ethynyl)trimethylsilane, is used as a protecting group in the synthesis of carbohydrate thioglycoside donors. It shows significant potential in the stereoselective formation of various glycosides, important in medicinal chemistry (Crich & Bowers, 2006).

8. Oligomerization in Catalysis

Oligomerization of vinyl- and ethyl-trimethylsilanes, similar in structure to ((4-iodophenyl)ethynyl)trimethylsilane, has been studied with nickel, cobalt, and titanium catalytic systems. This process is important for producing various organic compounds in catalysis (Yur'ev, Gailyunas, Yusupova, Nurtdinova, Monakhova, & Tolstikov, 1979).

9. Hybrid Organic-Inorganic Network Materials

Bis(triethoxysilyl)aryl and -ethynyl monomers, related to ((4-iodophenyl)ethynyl)trimethylsilane, are used in preparing hybrid organic-inorganic network materials, particularly in the formation of aryl- and ethynyl-bridged polysilsesquioxanes. These materials have applications in nanotechnology and materials science (Shea, Loy, & Webster, 1992).

10. Photopolymerization and Chemical Vapor Deposition

Trimethyl(ethynyl)silane and related compounds are used in photopolymerization and chemical vapor deposition processes, forming thin films of solid organosilicon polymers. This is significant in materials science, particularly in the development of coatings and thin films (Pola, Urbanova, Bastl, Šubrt, Sakuragi, Ouchi, & Morita, 2001).

Safety And Hazards

The compound has been classified as Aquatic Chronic 4 - Eye Irrit. 2 . The hazard statements include H319 - H413 . The precautionary statements include P264 - P273 - P280 - P305 + P351 + P338 - P337 + P313 - P501 . The compound is considered combustible .

properties

IUPAC Name

2-(4-iodophenyl)ethynyl-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ISi/c1-13(2,3)9-8-10-4-6-11(12)7-5-10/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOOFAKCCTQIPLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ISi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40473274
Record name [(4-Iodophenyl)ethynyl](trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40473274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((4-Iodophenyl)ethynyl)trimethylsilane

CAS RN

134856-58-9
Record name [(4-Iodophenyl)ethynyl](trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40473274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Iodophenylethynyl)trimethylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a mixture of (trimethylsilyl)-acetylene (2.0 mL, 14 mmol) and 1,4-diiodobenzene (9.4 g, 28 mmol) in freshly distilled TEA (40 mL) and THF (20 mL) in a 100 mL Schlenk flask were added CuI (0.19 g, 1.0 mmol) and PdCl2(PPh3)2 (0.30 g, 0.43 mmol) with stirring. The flask was then evacuated and purged with argon (3 times) on a Schlenk line. The mixture was heated at 40° C. (oil bath), sealed and stirred for 4 h. The solvents were removed under reduced pressure. The residue was dissolved in ethyl ether (150 mL), washed with H2O (3×100 mL), dried (MgSO4) and filtered. The solvent removed under reduced pressure. The resulting residue was purified by column chromatography (silica, petroleum ether/ethyl ether, 10:1) to afford 5.5 g (85%) of an off-white solid. mp 57-59° C. (lit.25 56-58° C.); 1H NMR δ 0.33 (s, 9H), 7.18, 7.64 (AA′BB′, J=8.7 Hz, 2×2H); 13C NMR δ 0.24, 94.2, 96.1, 102.6, 123.4, 133.5, 137.8; FAB-MS obsd 299.9821, calcd exact mass 299.9882 (C11H13ISi).
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.19 g
Type
catalyst
Reaction Step Two
Quantity
0.3 g
Type
catalyst
Reaction Step Two
Yield
85%

Synthesis routes and methods II

Procedure details

As shown in the following Reaction 2, 250 mg (1.32 mmol) of 4-trimethylsilylethynylaniline obtained in A of Example 1-1 was melted in 3 mL of hydrochloric acid at the temperature of 0° C., and 94 mg (1.37 mmol, 1.04 eq) of sodium nitrite was added thereto, and then the reaction solution was stirred for 1 hour. After completion of stirring, 280 mg (1.69 mmol, 1.28 eq) of potassium iodide was added to the reaction solution, and then the reaction solution was stirred at room temperature for 12 hours. Next, the reaction solution was extracted with ether 2 times and 1 time with 1M sodium chloride aqueous solutions 1 time. The organic solvent layer was dehydrated with magnesium sulfate, filtered, and then distilled under reduced pressure. The compound distilled under reduced pressure was purified with an alumina column chromatography (mobile phase: hexane) to obtain 360 mg of 4-trimethylsilylethynyl iodobenzene with the yield of 92%. NMR data of the obtained compound is as follows. [1H NMR (400 MHz, CDCl3): δ 0.23-0.27 (m, 9H), 7.16 (d, 2H), 7.69 (d, 2H)].
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
280 mg
Type
reactant
Reaction Step Two
Quantity
94 mg
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
55
Citations
V Ervithayasuporn, J Abe, X Wang, T Matsushima… - Tetrahedron, 2010 - Elsevier
Two new classes of mono- and oligo(p-phenylene ethynylene)s grafted with polyhedral oligomeric silsesquioxanes (POSS) were synthesized via ‘click’ chemistry and palladium-…
Number of citations: 63 www.sciencedirect.com
H Zhao, PV Simpson, A Barlow… - … A European Journal, 2015 - Wiley Online Library
The synthesis of fac‐[Ir{N,C 1 ′‐(2,2′‐NC 5 H 4 C 6 H 3 ‐5′‐CC‐1‐C 6 H 2 ‐3,5‐Et 2 ‐4‐CCC 6 H 4 ‐4‐CCH)} 3 ] (10), which bears pendant ethynyl groups, and its reaction …
J Li, M Sun, Z Bo - Journal of Polymer Science Part A: Polymer …, 2007 - Wiley Online Library
A set of AB 2 type monodisperse conjugated oligomers carrying two bromo functional groups and one boronic ester functional group were prepared by iterative deprotection and …
Number of citations: 17 onlinelibrary.wiley.com
S Hassan, A Ullrich, TJJ Müller - Organic & Biomolecular Chemistry, 2015 - pubs.rsc.org
A novel chemoenzymatic three-component synthesis of (hetero)arylated propargyl amides in good yields based upon Novozyme® 435 (Candida antarctica lipase B (CAL-B)) catalyzed …
Number of citations: 14 pubs.rsc.org
Q Niu, H Sun, X Li - Spectrochimica Acta Part A: Molecular and …, 2014 - Elsevier
Three novel fluorescent molecules with carbon–carbon triple bonds 2TBEA, 2TBDA and TEPEB are successfully designed and synthesized. Their thermal, photophysical, …
Number of citations: 3 www.sciencedirect.com
A Gopal, R Varghese… - Chemistry–An Asian …, 2012 - Wiley Online Library
Linear π‐conjugated oligomers are known to form organogels through noncovalent interactions. Herein, we report the effect of π‐repeat units on the gelation and morphological …
Number of citations: 45 onlinelibrary.wiley.com
C Tang, J Zheng, Y Ye, J Liu, L Chen, Z Yan, Z Chen… - IScience, 2020 - cell.com
The manipulation of molecule-electrode interaction is essential for the fabrication of molecular devices and determines the connectivity from electrodes to molecular components. …
Number of citations: 36 www.cell.com
X Bai, X Chen, C Barnes, JR Dias, TC Sandreczki - Tetrahedron, 2013 - Elsevier
A series of oligomers, the hetero-coupled mono-terminated di-tert-butyl-substituted phenylene ethynylene dimer, trimer, tetramer, and pentamer have been successfully synthesized in a …
Number of citations: 12 www.sciencedirect.com
F Bureš, H Čermáková, J Kulhánek, M Ludwig… - 2012 - Wiley Online Library
Thirteen new, stable, push–pull systems featuring dimethylamino and pyrazine‐2,3‐dicarbonitrile moieties as the donor and acceptor, respectively, and systematically extended and …
X Bai - 2012 - mospace.umsystem.edu
The design and development of novel chenodeoxychoic acid (CDCA) derivatives and its molecular architecture was accomplished. A novel CDCA derivative with an ambient CO2 …
Number of citations: 0 mospace.umsystem.edu

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